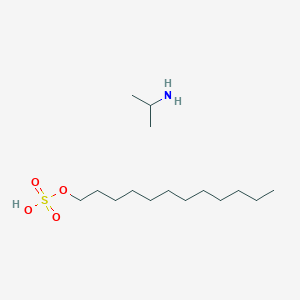
Dodecyl hydrogen sulfate;propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl hydrogen sulfate;propan-2-amine is a compound that combines the properties of dodecyl hydrogen sulfate, a surfactant, and propan-2-amine, an amine. This compound is known for its surface-active properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl hydrogen sulfate can be synthesized by the sulfation of dodecanol using sulfur trioxide or chlorosulfonic acid The reaction typically occurs under controlled temperature conditions to prevent decomposition
Industrial Production Methods
In industrial settings, dodecyl hydrogen sulfate is produced by continuous sulfation of dodecanol, followed by neutralization with a base. Propan-2-amine is produced on a large scale by the catalytic hydrogenation of propionitrile. The combination of these two compounds can be achieved through a simple mixing process under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Dodecyl hydrogen sulfate;propan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen sulfate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted sulfates and amines.
Scientific Research Applications
Dodecyl hydrogen sulfate;propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surface-active properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of dodecyl hydrogen sulfate;propan-2-amine involves its ability to reduce surface tension and interact with biological membranes. The sulfate group interacts with water molecules, while the amine group can form hydrogen bonds with various biological molecules. This dual functionality allows it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: A widely used surfactant with similar surface-active properties.
Dodecyl benzene sulfonate: Another surfactant with a similar structure but different functional groups.
Propan-1-amine: A primary amine with similar chemical properties but different reactivity.
Uniqueness
Dodecyl hydrogen sulfate;propan-2-amine is unique due to its combination of a sulfate group and an amine group, providing both surfactant and reactive properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
CAS No. |
3032-58-4 |
|---|---|
Molecular Formula |
C15H35NO4S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
dodecyl hydrogen sulfate;propan-2-amine |
InChI |
InChI=1S/C12H26O4S.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3(2)4/h2-12H2,1H3,(H,13,14,15);3H,4H2,1-2H3 |
InChI Key |
MDZWIXZQWCUXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















